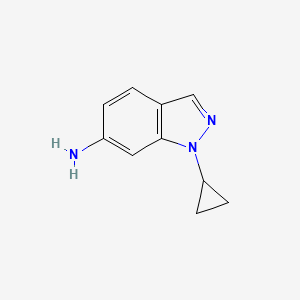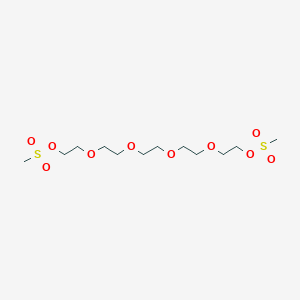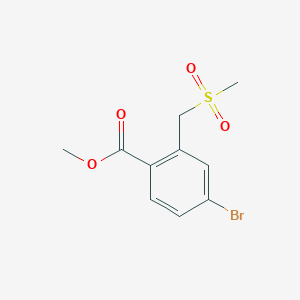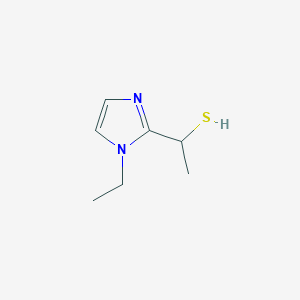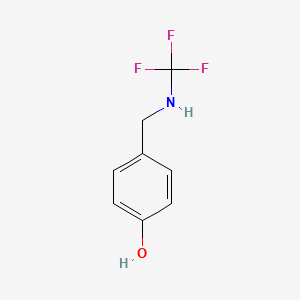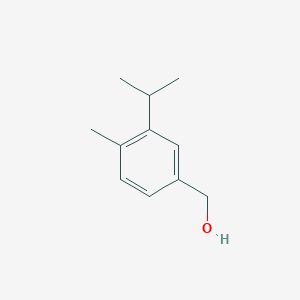
(3-Isopropyl-4-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Isopropyl-4-methylphenyl)methanol: is an organic compound with the molecular formula C11H16O. It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-4-methylphenyl)methanol typically involves the alkylation of 4-methylphenol (p-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-Isopropyl-4-methylphenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Halides, amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Isopropyl-4-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on cellular processes. It has been shown to exhibit antioxidant and antimicrobial properties, making it a valuable tool in the study of oxidative stress and microbial infections .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory and analgesic effects, which could lead to the development of new pain-relief medications .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of polymers and resins. It is also employed in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (3-Isopropyl-4-methylphenyl)methanol involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress pathways, leading to a reduction in reactive oxygen species (ROS) levels. Additionally, it can bind to specific receptors on the cell surface, triggering signaling cascades that result in anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Thymol (2-Isopropyl-5-methylphenol): Similar structure with an isopropyl group at the 2-position and a methyl group at the 5-position.
Carvacrol (2-Methyl-5-(1-methylethyl)phenol): Similar structure with a methyl group at the 2-position and an isopropyl group at the 5-position.
Menthol (2-Isopropyl-5-methylcyclohexanol): Similar structure with a cyclohexanol ring instead of a benzene ring.
Uniqueness: (3-Isopropyl-4-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
91967-56-5 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(4-methyl-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O/c1-8(2)11-6-10(7-12)5-4-9(11)3/h4-6,8,12H,7H2,1-3H3 |
InChI-Schlüssel |
CTMUBKZOIQHXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


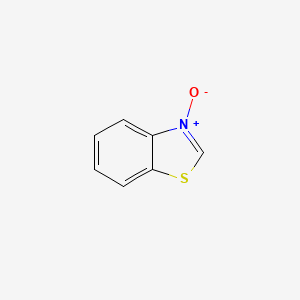

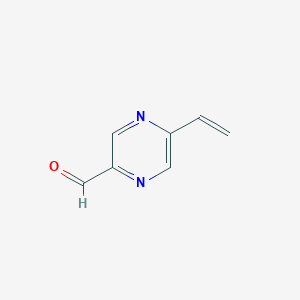
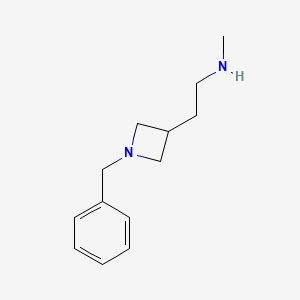
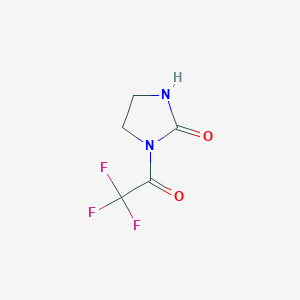
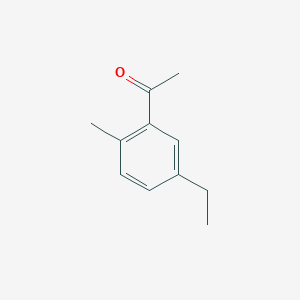
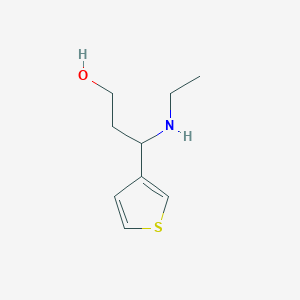
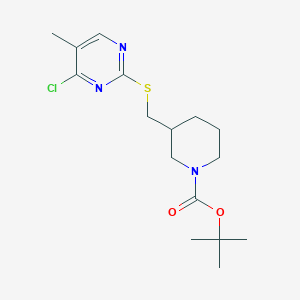
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
